![molecular formula C18H15F2NO B5733874 (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733874.png)
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as DFNMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFNMA is a synthetic compound that was first synthesized in 2015 by researchers at the University of California, San Francisco.
Mécanisme D'action
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine acts as a competitive inhibitor of LSD1 by binding to the enzyme's active site and preventing it from carrying out its demethylase activity. This leads to an accumulation of histone methylation marks, which in turn results in changes in gene expression.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been shown to exhibit potent anti-tumor activity in various cancer cell lines. In addition, it has been found to have anti-inflammatory and neuroprotective effects in animal models of inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine is its high potency and selectivity for LSD1, which makes it a valuable tool for studying the role of LSD1 in various biological processes. However, one limitation of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. Another area of research is the investigation of the potential therapeutic applications of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and pharmacokinetics of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine in vivo.
Méthodes De Synthèse
The synthesis of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction of 3,4-difluorobenzaldehyde with 2-methoxy-1-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an amine such as methylamine to yield (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine.
Applications De Recherche Scientifique
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been found to exhibit potent inhibitory activity against a class of enzymes known as lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a key role in the epigenetic regulation of gene expression and has been implicated in the development of various diseases including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
3,4-difluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c1-22-18-9-6-12-4-2-3-5-14(12)15(18)11-21-13-7-8-16(19)17(20)10-13/h2-10,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWLOLGWNLTKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.